molecular formula C19H34N2O2 B2637967 N,N'-Dicyclohexyl-N,N'-diethyl-malonamide CAS No. 112724-92-2

N,N'-Dicyclohexyl-N,N'-diethyl-malonamide

Cat. No.: B2637967
CAS No.: 112724-92-2
M. Wt: 322.493
InChI Key: OXLFAZFQPQGKBQ-UHFFFAOYSA-N
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Description

N,N’-Dicyclohexyl-N,N’-diethyl-malonamide is an organic compound with the molecular formula C19H34N2O2 and a molecular weight of 322.49 g/mol . This compound is known for its applications in various fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dicyclohexyl-N,N’-diethyl-malonamide can be synthesized through the reaction of diethyl malonate with dicyclohexylamine under specific conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl malonate, followed by the addition of dicyclohexylamine .

Industrial Production Methods

Industrial production methods for N,N’-Dicyclohexyl-N,N’-diethyl-malonamide often involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or tetrahydrofuran are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicyclohexyl-N,N’-diethyl-malonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N,N’-Dicyclohexyl-N,N’-diethyl-malonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Dicyclohexyl-N,N’-diethyl-malonamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific enzyme or protein it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Dicyclohexyl-N,N’-diethyl-malonamide is unique due to its specific combination of cyclohexyl and diethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N,N'-dicyclohexyl-N,N'-diethylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2/c1-3-20(16-11-7-5-8-12-16)18(22)15-19(23)21(4-2)17-13-9-6-10-14-17/h16-17H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLFAZFQPQGKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CC(=O)N(CC)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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